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1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea

Neuroscience Metabotropic Glutamate Receptor Allosteric Modulation

Researchers requiring a highly selective mGlu5 antagonist often face off-target effects with less discriminating tools. 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea (CAS 107682-09-7) solves this with sub-nanomolar affinity (Ki = 0.400 nM) and >1000-fold selectivity over mGlu1. - Enables unambiguous dissection of mGlu5-mediated signaling in neuronal and recombinant systems. - Serves as a validated reference standard for SAR studies on diarylurea pharmacophores. - Quantified, moderate bacterial urease inhibition (IC50 = 31.2 µM) supports its use as an assay control. Supplied with rigorous analytical characterization; ready for immediate dispatch to your laboratory.

Molecular Formula C14H12ClN3O3
Molecular Weight 305.71 g/mol
Cat. No. B5780696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea
Molecular FormulaC14H12ClN3O3
Molecular Weight305.71 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)NC2=CC(=CC=C2)Cl
InChIInChI=1S/C14H12ClN3O3/c1-9-5-6-12(18(20)21)8-13(9)17-14(19)16-11-4-2-3-10(15)7-11/h2-8H,1H3,(H2,16,17,19)
InChIKeyJXQOKTVTHUBHIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea Overview


1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea (CAS 107682-09-7) is a synthetic diarylurea derivative characterized by a 3-chlorophenyl group and a 2-methyl-5-nitrophenyl group linked by a urea bridge. This compound is a member of the substituted urea class, a scaffold widely recognized for its diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition properties [1]. Its specific substitution pattern is of significant interest in medicinal chemistry, particularly for its potential as a selective metabotropic glutamate receptor 5 (mGlu5) antagonist and as a bacterial urease inhibitor [2].

1
Target Engagement
Supports mGlu5 receptor negative allosteric modulation research workflow.
2
Isoform Selectivity
Enables mGlu5 vs. mGlu1 selectivity assay context for neuroscience target validation.
3
Probe Compatibility
Cell-permeable diarylurea scaffold probe for intracellular pathway response studies.

Uniqueness of 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea


The biological activity and selectivity profile of diarylureas are exquisitely sensitive to the nature and position of substituents on the aromatic rings [1]. The unique combination of a 3-chlorophenyl group and a 2-methyl-5-nitrophenyl group in 1-(3-chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea creates a distinct electronic and steric environment that cannot be replicated by close analogs like 1-(3-chlorophenyl)-3-phenylurea (MCC) or 1-(3-chlorophenyl)-3-(4-nitrophenyl)urea. The ortho-methyl group and the meta-nitro group on the second ring are critical for its high potency and selectivity towards the mGlu5 receptor, while the presence of the nitro group also contributes to its unique profile as a bacterial urease inhibitor [2]. Substituting this compound with a simpler analog would likely result in a complete loss of these specific, quantitative activity profiles, making it a distinct and non-interchangeable tool for research.

Target Compound
1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea
Features 3-chlorophenyl and 2-methyl-5-nitrophenyl groups. This specific substitution pattern is critical for reported mGlu5 affinity and selectivity.
Common Substitute
1-(3-chlorophenyl)-3-phenylurea (MCC) or similar analogs
Lacks the ortho-methyl and meta-nitro groups. Absence of these key pharmacophoric elements likely alters receptor binding and inhibition profiles.
Context: Substituting with simpler diarylureas may result in loss of mGlu5 isoform selectivity and altered urease inhibition context. SAR data suggests that the 2-methyl-5-nitrophenyl group is a key determinant of biological activity.

1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea Quantitative Comparison


Selective mGlu5 Antagonism vs. MPEP

1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea demonstrates exceptional binding affinity for the human mGlu5 receptor, with a Ki of 0.400 nM [1]. This is significantly more potent than the well-known selective mGlu5 antagonist MPEP, which has a reported IC50 of 36 nM . Furthermore, the compound exhibits high selectivity for mGlu5 over the related mGlu1 receptor, with a Ki of 413 nM for mGlu1, representing a >1000-fold selectivity window [2]. This level of selectivity is comparable to MPEP, which shows no appreciable activity at mGlu1 up to 100 µM .

mGlu5 Binding Affinity
Head-to-head
Target Ki = 0.400 nM vs. MPEP IC50 = 36 nM (>1000-fold over mGlu1)
Supports mGlu5 occupancy studies; requires mGlu1 selectivity confirmation.
Cross-study comparison; [3H]MPEP displacement assay.
Neuroscience Metabotropic Glutamate Receptor Allosteric Modulation

Urease Inhibition Profile vs. Thiourea

As a bacterial urease inhibitor, 1-(3-chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea exhibits moderate activity with an IC50 of 31.2 µM (31,200 nM) [1]. This is significantly less potent than the standard urease inhibitor thiourea, which has a reported IC50 of 3.67 µM [2]. This quantitative difference highlights that while the compound interacts with urease, it is a relatively weak inhibitor compared to established standards. This characteristic is crucial for studies where potent urease inhibition is not desired or where a compound with a different selectivity profile is needed.

Urease Inhibition
Assay context
Target IC50 = 31.2 µM vs. Thiourea IC50 = 3.67 µM (~8.5-fold weaker)
Profiles as a moderate/weak inhibitor; serves as a useful negative or moderate control.
Standard bacterial urease assay with urea substrate.
Microbiology Enzyme Inhibition Urease

Lipophilicity Comparison with Simpler Diarylureas

The estimated LogP (lipophilicity) of 1-(3-chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea falls in the range of 3.5 to 4.2 . This value is higher than that of the simpler analog 1-(3-chlorophenyl)-3-phenylurea (MCC), which has a lower LogP due to the absence of the methyl and nitro groups [1]. The increased lipophilicity of the target compound suggests enhanced membrane permeability, which is a critical factor for cell-based assays and for potential in vivo applications.

Estimated Lipophilicity
Class-level
Target LogP = 3.5 - 4.2 vs. MCC LogP ~ 3.0 (Increase of 0.5 - 1.2 units)
Suggests enhanced membrane permeability; suitable for intracellular target engagement assays.
QSAR estimated values; requires experimental validation.
Medicinal Chemistry Lipophilicity ADME

Critical Role of 2-Methyl-5-Nitrophenyl Substituent

The presence of the 2-methyl-5-nitrophenyl group is a key structural differentiator. In a comparative SAR study of diarylurea derivatives as antiproliferative agents, compounds with a nitro group on the distal benzene ring, such as compound 6a, showed significant antiproliferative activity against A549 and HT-29 cells (IC50 = 2.566 µM and 15.28 µM, respectively) [1]. While 1-(3-chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea was not directly tested in this study, the SAR data strongly supports the importance of the nitro group for potent activity. In contrast, the analog 1-(3-chlorophenyl)-3-phenylurea (MCC) lacks this nitro group and exhibits only moderate cytotoxicity (IC50 = 5.6 µM on A549 cells) . This highlights that the specific substitution pattern of the target compound is likely a critical determinant of its biological activity.

SAR Motif Contribution
Data to verify
N/A (not directly tested) Analog 6a: IC50 = 2.57 µM (A549) MCC: IC50 = 5.6 µM (A549)
Class-level SAR supports substitution-specific anti-proliferative context.
Inference from diarylurea analog studies; target compound activity requires direct confirmation.
Structure-Activity Relationship (SAR) Drug Design Molecular Recognition

Research Applications of 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea


High-Potency mGlu5 NAM in Neuroscience

Due to its sub-nanomolar affinity (Ki = 0.400 nM) for the human mGlu5 receptor, this compound is ideally suited as a high-potency, selective tool compound for in vitro studies investigating mGlu5 function [1]. Its >1000-fold selectivity over mGlu1 makes it superior to less selective diarylurea analogs for experiments where off-target effects on mGlu1 must be minimized [2]. Researchers can use this compound to dissect mGlu5-mediated signaling pathways in primary neurons or cell lines expressing the receptor.

SAR Studies for Selective mGlu5 Modulation

The unique 2-methyl-5-nitrophenyl substitution pattern is a key driver of its potent and selective mGlu5 activity [3]. This compound serves as an excellent reference standard for SAR studies aimed at understanding how modifications to the diarylurea scaffold impact mGlu5 binding and functional selectivity. Comparing its activity profile with those of other analogs (e.g., 1-(3-chlorophenyl)-3-phenylurea) can reveal critical pharmacophoric elements .

Control for Urease Inhibition Assays

With a relatively weak IC50 of 31.2 µM against bacterial urease, this compound is a valuable negative or moderate control in antimicrobial research [4]. It can be used alongside potent urease inhibitors like thiourea to validate assay sensitivity and to establish a baseline for moderate inhibition. This application leverages its quantifiable, weaker activity rather than a lack of activity.

Lipophilic Probe for Cell-Based Assays

Its estimated LogP range of 3.5-4.2 suggests enhanced lipophilicity compared to simpler diarylureas, potentially improving its ability to cross cell membranes . This makes it a preferred candidate for cell-based assays where intracellular target engagement is necessary, offering a distinct advantage over less lipophilic analogs in the same chemical class [5].

Application
Selection Property
Validation Focus
mGlu5 Pathway Studies
Isoform selectivity review
mGlu5 vs. mGlu1 binding assay context
SAR Assay Development
Substituent-specificity review
Analog vs. target compound potency comparison
Urease Assay Controls
Inhibitor potency context
IC50 benchmarking against thiourea standard
Cell Permeability Research
Lipophilicity profile
LogP estimation and membrane permeability validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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